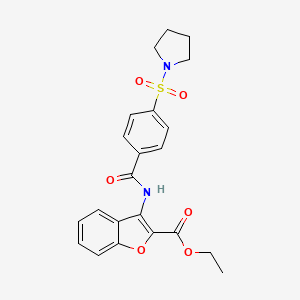

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate is a chemical compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzofuran ring attached to a benzamido group, which is further linked to a pyrrolidin-1-ylsulfonyl group. The pyrrolidine ring is a significant feature due to the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学的研究の応用

Pharmacological Potential

Research on related compounds has demonstrated significant pharmacological activities, including antiradical and anti-inflammatory properties. For instance, Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates exhibit notable antiradical activity greater than that of the reference drug trolox and anti-inflammatory activity surpassing diclofenac sodium in model tests (Zykova et al., 2016). These findings suggest a promising avenue for the development of new therapeutic agents based on benzofuran derivatives.

Synthesis and Chemical Properties

The synthesis of related compounds involves various innovative methods, indicating the versatility and reactivity of benzofuran derivatives. One study described the enantioselective Michael reactions of chiral secondary enaminoesters with 2-substituted nitroethylenes, leading to pyrrolidines with significant potential in organic synthesis (Revial et al., 2000). This underscores the compound's role in facilitating the development of novel synthetic routes and molecules with complex architectures.

Biological Evaluation and Mechanism of Action

Benzofuran derivatives have been evaluated for their antiproliferative activity against cancer cells, with some compounds showing mechanisms of action that involve the activation of intrinsic apoptotic pathways and the TRAIL-inducing death pathway (Raffa et al., 2019). This highlights the potential of benzofuran derivatives in cancer therapy, offering insights into their molecular targets and mechanisms.

Material Science Applications

Compounds with benzofuran cores are also explored for their luminescence properties, indicating potential applications in material science, such as in the development of new luminescent materials (Sun et al., 2012). The study on carboxylate-assisted ethylamide metal–organic frameworks demonstrates the structural diversity and functional potential of benzofuran derivatives in designing materials with specific properties.

作用機序

Benzofuran derivatives, another component of this compound, are found in many natural products and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, including the compound’s chemical structure, the route of administration, and individual patient factors .

The action environment, or the conditions under which the compound is administered, can also affect its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can all influence how a compound behaves .

特性

IUPAC Name |

ethyl 3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S/c1-2-29-22(26)20-19(17-7-3-4-8-18(17)30-20)23-21(25)15-9-11-16(12-10-15)31(27,28)24-13-5-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWQDCMYZRDWNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2639448.png)

![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime](/img/structure/B2639449.png)

![4-Cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2639450.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2639451.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2639453.png)

![2-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2639461.png)

![2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2639462.png)

![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2639466.png)